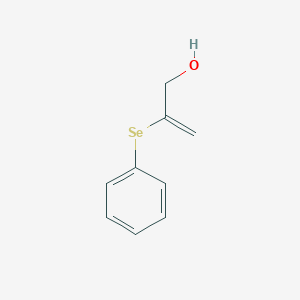

2-Phenylselanyl-prop-2-EN-1-OL

説明

特性

IUPAC Name |

2-phenylselanylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OSe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZYXAWHBQNXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)[Se]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542713 | |

| Record name | 2-(Phenylselanyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104828-93-5 | |

| Record name | 2-(Phenylselanyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and General Procedure

In a typical procedure, trans-allylic alcohols (e.g., 1a-f ) are dissolved in acetonitrile/water (3:1 v/v) at room temperature. PhSeCl (1.0 equiv.) is added dropwise, initiating the formation of a seleniranium ion. The reaction proceeds via anti-addition, yielding 2-phenylselanyl-1,3-anti-diols (2 , 3 ) with diastereomeric ratios (dr) up to 95:5. Purification involves flash chromatography using petroleum ether/ethyl acetate gradients, with yields ranging from 60% to 90% depending on the substituents.

Table 1: Substrate Scope and Yields for Hydroxy-Selenenylation

| Substrate | R¹ | R² | Yield (%) | dr (anti:syn) |

|---|---|---|---|---|

| 1a | Me | Ph | 90 | 95:5 |

| 1b | i-Pr | Ph | 85 | 93:7 |

| 1c | Me | p-Cl-Ph | 78 | 90:10 |

| 1d | Me | Me | 65 | 88:12 |

The steric bulk of R¹ and electronic effects of R² significantly influence reaction efficiency. For instance, alkyl-substituted allylic alcohols (1d ) exhibit lower reactivity due to hindered access to the seleniranium ion.

Azido-Selenenylation for Dual Functionalization

Azido-selenenylation offers a route to introduce both phenylselanyl and azide groups in a single step. This method employs phenylselenenyl azide (PhSeN₃), generated in situ from PhSeCl and sodium azide (NaN₃), to react with allylic alcohols or azides.

Mechanistic Insights and Optimization

The reaction proceeds through a similar seleniranium ion intermediate, with azide acting as the nucleophile. A key innovation involves using silver triflate (AgOTf) in dimethyl sulfoxide (DMSO) to enhance electrophilicity, achieving dr values up to 92:8. For example, treating 1a with PhSeCl (1.2 equiv.), NaN₃ (1.5 equiv.), and AgOTf (1.0 equiv.) in DMSO at 25°C for 24 hours yields 2-phenylselanyl-3-azido-prop-2-en-1-ol (4a ) in 75% yield.

Table 2: Azido-Selenenylation Outcomes

| Substrate | Solvent | Catalyst | Yield (%) | dr (anti:syn) |

|---|---|---|---|---|

| 1a | DMSO | AgOTf | 75 | 92:8 |

| 1e | DMSO | AgOTf | 68 | 90:10 |

| 1f | MeCN/H₂O | None | 55 | 85:15 |

Notably, DMSO improves solubility and stabilizes intermediates, while AgOTf accelerates azide incorporation.

Radical-Mediated Selenium Transfer

Radical pathways provide an alternative to ionic mechanisms, particularly for substrates prone to side reactions. Diphenyl diselenide (PhSeSePh) serves as the selenium source, with potassium persulfate (K₂S₂O₈) initiating radical formation.

Procedure and Control Experiments

In a sealed tube, PhSeSePh (0.25 mmol) and K₂S₂O₈ (0.25 mmol) are combined with the substrate in DMSO at 80°C. The reaction generates phenylselanyl radicals, which add to the double bond of prop-2-en-1-ol derivatives. Post-reaction, hydrogen peroxide (H₂O₂) and pyridine are added to quench intermediates, followed by extraction with dichloromethane. Control experiments with radical scavengers like TEMPO suppress product formation, confirming the radical pathway.

Table 3: Radical-Mediated Selenenylation Efficiency

| Substrate | Oxidant | Additive | Yield (%) |

|---|---|---|---|

| Prop-2-en-1-ol | K₂S₂O₈ | None | 71 |

| Prop-2-en-1-ol | (NH₄)₂S₂O₈ | H₂O₂ | 68 |

| Prop-2-en-1-ol | K₂S₂O₈ | TEMPO | 0 |

This method avoids stoichiometric metal catalysts, making it environmentally favorable.

Multi-Component Reactions with Allenes

Recent advances utilize allenes in tandem with diselenides and sulfur dioxide adducts to construct selenium-containing frameworks. For example, dodeca-1,2-diene reacts with PhSeSePh, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), and cyclobutanone oxime derivatives under iron catalysis.

Scalable Synthesis and Applications

A scaled-up procedure combines (propa-1,2-dien-1-yloxy)benzene (1a ), PhSeSePh (1.5 equiv.), and Fe(OAc)₂ (5 mol%) in ethyl acetate at 80°C for 16 hours, yielding this compound derivatives in 50–60% yield . This method highlights the potential for industrial application due to its modularity and compatibility with diverse substrates.

化学反応の分析

Electrophilic Addition and Cyclization Reactions

This compound participates in selenium-directed cyclization processes critical for heterocycle synthesis. Key findings include:

Table 1: Cyclization Reactions Involving 2-Phenylselanyl-prop-2-en-1-ol

Mechanistic studies reveal initial formation of a seleniranium ion intermediate (I⁺), which directs nucleophilic attack to form cyclic products. Stereochemical outcomes depend on stabilizing Se–O interactions and steric effects .

Oxidation and Elimination Pathways

The allylic alcohol moiety undergoes oxidation-triggered eliminations:

Key Transformations:

- Selenoxide Elimination : Treatment with m-CPBA induces syn-elimination, yielding α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde derivatives) via selenoxide intermediates .

- Epoxidation : Excess MCPBA converts the compound to cis-epoxides (40% yield) through selenone intermediates, though steric hindrance limits efficiency .

Table 2: Oxidative Reaction Outcomes

| Oxidizing Agent | Product | Yield | Stereochemistry |

|---|---|---|---|

| m-CPBA (1.2 eq) | α,β-unsaturated aldehyde | 65% | Trans-selective |

| m-CPBA (5 eq) | cis-Epoxide | 40% | Retained allylic configuration |

Nucleophilic Substitution and Functionalization

The phenylselanyl group acts as a leaving group in substitution reactions:

- Halogen Displacement : Reacts with I₂ or NBS to form allylic halides, enabling further cross-coupling .

- Hydroxyl-Directed Additions : The allylic alcohol directs stereoselective additions, such as azido-selenenylation with NaN₃/AgOTf to form 1,3-azido-alcohols .

Mechanistic Highlight :

Nucleophilic attack proceeds through a planar carbocation intermediate stabilized by selenium’s electron-donating effects, as shown in seleniranium ion trajectories .

Comparative Reactivity with Analogous Compounds

Table 3: Reactivity Profile vs. Structural Analogs

Synthetic Utility and Limitations

科学的研究の応用

2-Phenylselanyl-prop-2-EN-1-OL has several applications in scientific research, including:

Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of novel materials and compounds with specific properties.

作用機序

The mechanism of action of 2-Phenylselanyl-prop-2-EN-1-OL involves its interaction with molecular targets through the selenium atom. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

2-Phenyl-1-propanol (CAS: 1123-85-9)

Molecular Formula : C₉H₁₂O | Molecular Weight : 136.19 g/mol

Key Differences :

- Lacks the selenium atom and double bond (propanol vs. propenol backbone).

- The hydroxyl group is at position 1, but the phenyl group is at position 2 on a saturated carbon chain.

Applications : Used as a fragrance ingredient (hydratropic alcohol) and in chiral resolution due to its stereocenter .

Reactivity : Less reactive in redox cycles compared to selenium-containing analogs.

(R)-1-Phenyl-2-propen-1-ol (CAS: 104713-12-4)

Molecular Formula : C₉H₁₀O | Molecular Weight : 134.18 g/mol

Key Differences :

- Contains a propenol backbone but replaces the selanyl group with a vinylbenzyl alcohol structure.

- Chiral center at position 1 (R-configuration), enabling enantioselective applications . Applications: Potential use in asymmetric synthesis, though its selenium-free structure limits redox utility.

2-Dodecylsulfinylprop-2-en-1-ol (CAS: 63107-07-3)

Molecular Formula: Not explicitly provided (estimated C₁₅H₂₈O₂S). Key Differences:

- Substitutes selenium with a sulfinyl group (–SO–) and adds a dodecyl chain .

- The sulfinyl group is less polarizable than selanyl, reducing its efficacy in radical reactions.

Applications : Likely used in surfactants or polymerization due to its long hydrophobic chain .

3-(Perfluoro-N-hexyl)prop-2-en-1-ol (CAS: Not provided)

Molecular Formula : C₉H₅F₁₃O | Molecular Weight : ~400 g/mol (estimated).

Key Differences :

- Features a perfluorinated hexyl chain instead of phenylselanyl, conferring extreme hydrophobicity and thermal stability.

Applications : Specialized uses in fluorinated surfactants or coatings .

Data Tables

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| 2-Phenylselanyl-prop-2-EN-1-OL | 104828-93-5 | C₉H₁₀OSe | 213.14 | –SePh, –OH, C=C | Organic synthesis, catalysis |

| 2-Phenyl-1-propanol | 1123-85-9 | C₉H₁₂O | 136.19 | –Ph, –OH | Fragrances, chiral resolution |

| (R)-1-Phenyl-2-propen-1-ol | 104713-12-4 | C₉H₁₀O | 134.18 | –Ph, –OH, C=C | Asymmetric synthesis |

| 2-Dodecylsulfinylprop-2-en-1-ol | 63107-07-3 | ~C₁₅H₂₈O₂S | ~284.43 | –SO–, –OH, C=C, –C₁₂H₂₅ | Surfactants, polymers |

Research Findings

- Electronic Effects : The selanyl group in this compound enhances polarizability compared to sulfinyl or hydroxyl analogs, facilitating electron-transfer reactions .

- Toxicity: Selenium-containing compounds often exhibit higher toxicity (e.g., acute oral toxicity) compared to non-selenium analogs like 2-Phenyl-1-propanol .

生物活性

Overview

2-Phenylselanyl-prop-2-EN-1-OL is an organoselenium compound with the molecular formula CHOSe. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antioxidant , anticancer , and antimicrobial properties. The unique selenium-containing structure contributes to its reactivity and biological effects.

The synthesis of this compound typically involves the hydroselenation of 2-alkyn-1-ol derivatives using diphenyl diselenide, often facilitated by indium(I) iodide, which enhances the selectivity of the reaction . The compound can undergo various chemical transformations, including oxidation to form selenoxides and reduction to yield selenols .

The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress through redox reactions. The selenium atom in the compound can interact with various cellular targets, influencing enzyme activities and potentially leading to protective effects against oxidative damage .

Antioxidant Properties

Research indicates that organoselenium compounds, including this compound, exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative stress-related diseases. In vitro studies have demonstrated that such compounds can scavenge free radicals effectively, thereby reducing cellular damage .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It is believed that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of redox status and the activation of specific signaling pathways. For instance, studies have shown that selenium compounds can enhance the efficacy of chemotherapeutic agents while reducing their side effects .

Antimicrobial Activity

Emerging evidence suggests that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Phenylselanyl-propanoic acid | Carboxylic acid derivative | Antioxidant, anticancer |

| 2-Amino-3-(phenylselanyl)benzofuran | Benzofuran derivative | Antidepressant-like effects |

| 2-(Phenylselanyl)ethanol | Alcohol derivative | Antioxidant |

Study on Antioxidant Activity

A study conducted on various organoselenium compounds, including this compound, demonstrated a significant reduction in lipid peroxidation levels in cellular models exposed to oxidative stress. The results indicated a dose-dependent relationship between antioxidant activity and compound concentration .

Research on Anticancer Properties

In a preclinical model, this compound was shown to enhance the cytotoxic effects of certain chemotherapeutic agents against breast cancer cell lines. The study highlighted its potential as a synergistic agent in cancer therapy .

Investigation of Antimicrobial Effects

Another study focused on the antimicrobial efficacy of organoselenium compounds against common human pathogens. Results indicated that this compound exhibited notable inhibitory effects on bacterial growth, particularly against Gram-positive bacteria .

Q & A

Q. Table 1: Key Steps in Synthesis

| Step | Method | Key Parameters |

|---|---|---|

| 1 | Grignard reagent preparation | Anhydrous conditions, THF solvent |

| 2 | Selenation | Phenylselenol addition at 0°C |

| 3 | Workup | Quenching with NH₄Cl, extraction with diethyl ether |

Advanced: How can density functional theory (DFT) elucidate the electronic structure of this compound?

Answer:

DFT calculations (e.g., using the Colle-Salvetti correlation-energy functional) can model the electron density distribution, hyperconjugation effects of the selenyl group, and frontier molecular orbitals (HOMO/LUMO). These studies predict reactivity patterns, such as nucleophilic attack at the selenium atom or allylic positions. Basis sets like 6-31G* and solvent-phase simulations (e.g., PCM model) improve accuracy .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Answer:

- ¹H NMR : Peaks at δ 5.6–6.0 ppm (vinyl protons), δ 4.2–4.5 ppm (allylic -OH), and δ 7.2–7.6 ppm (aromatic protons).

- IR : Broad absorption at ~3400 cm⁻¹ (-OH), ~1600 cm⁻¹ (C=C), and ~750 cm⁻¹ (C-Se).

- Mass Spectrometry : Molecular ion peak at m/z 213.14 (C₉H₁₀OSe) confirms molecular weight .

Advanced: How can researchers reconcile contradictions in reported reactivity data for selenium-containing allylic alcohols?

Answer:

Contradictions may arise from solvent polarity, stereoelectronic effects, or trace impurities. Methodological strategies include:

Systematic replication : Varying solvents (e.g., DMF vs. THF) to assess reaction sensitivity.

Control experiments : Testing for radical intermediates using TEMPO.

Open data practices : Sharing raw spectral data and reaction logs to enable cross-lab validation .

Basic: What role does selenium play in modulating the compound’s physicochemical properties?

Answer:

The selenyl group enhances polarizability and stabilizes radical intermediates via lone-pair electron donation. This increases electrophilicity at the allylic position, facilitating nucleophilic substitutions or cycloadditions. Comparative studies with sulfur analogs show slower oxidation kinetics due to selenium’s lower electronegativity .

Advanced: What strategies optimize enantioselective synthesis of this compound?

Answer:

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Pd complexes) can induce enantioselectivity. Fractional crystallization or chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. For example, a study using cinnamaldehyde derivatives achieved >90% ee via kinetic resolution .

Q. Table 2: Enantiomer Separation Data

| Method | ee (%) | Conditions |

|---|---|---|

| Chiral HPLC | 92 | Hexane/IPA (90:10), 1 mL/min |

| Kinetic resolution | 88 | Pd-BINAP, 25°C |

Basic: How is TLC used to assess purity during synthesis?

Answer:

- Plate preparation : Silica gel 60 F₂₅₄, 250 μm thickness.

- Mobile phase : Ethyl acetate/hexane (3:7) for optimal resolution.

- Visualization : UV lamp (254 nm) or iodine staining. A single spot with Rf ~0.5 indicates purity .

Advanced: How do steric and electronic effects influence regioselectivity in derivatization reactions?

Answer:

Steric hindrance from the phenyl group directs electrophiles to the less hindered α-position of the allylic alcohol. DFT calculations show the selenyl group lowers the LUMO energy at the β-position, favoring nucleophilic attacks there in polar aprotic solvents. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。